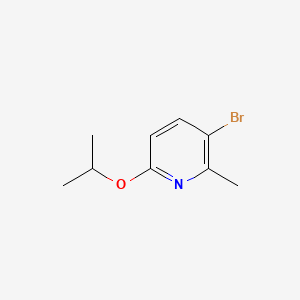

3-Bromo-6-isopropoxy-2-methylpyridine

Description

Overview of Halogenated Pyridine (B92270) Scaffolds in Chemical Research

Halogenated pyridines, which are pyridine rings substituted with one or more halogen atoms, are of particular interest in the field of organic synthesis. The presence of a halogen, such as bromine, chlorine, or iodine, provides a reactive handle for a variety of cross-coupling reactions. These reactions, which are often catalyzed by transition metals like palladium, allow for the formation of new carbon-carbon and carbon-heteroatom bonds. This capability makes halogenated pyridines valuable building blocks for the construction of more complex molecules with potential applications in medicine, agriculture, and materials science. The position of the halogen on the pyridine ring, as well as the presence of other substituents, can significantly influence the reactivity of the molecule and the types of transformations it can undergo.

Structural Classification and Research Context of 3-Bromo-6-isopropoxy-2-methylpyridine

This compound is a specific example of a halogenated pyridine derivative. Its structure is characterized by a pyridine ring with a bromine atom at the 3-position, an isopropoxy group (-OCH(CH₃)₂) at the 6-position, and a methyl group (-CH₃) at the 2-position. This combination of substituents gives the molecule a unique set of properties and potential reactivities.

The presence of the bromine atom makes it a suitable substrate for cross-coupling reactions, while the isopropoxy and methyl groups can influence its solubility, steric hindrance, and electronic properties. This compound is classified as a versatile small molecule scaffold and a building block in chemical synthesis. cymitquimica.com Its availability from chemical suppliers suggests that it is a compound of interest for researchers in various fields. bldpharm.comsigmaaldrich.comfluorochem.co.uk

Interactive Table: Physicochemical Properties of this compound

| Property | Value | Source |

| CAS Number | 1239611-34-7 | bldpharm.comsigmaaldrich.comaaronchem.com |

| Molecular Formula | C₉H₁₂BrNO | aaronchem.comambeed.com |

| Molecular Weight | 230.10 g/mol | aaronchem.comambeed.com |

| Purity | Min. 95% | cymitquimica.com |

Rationale for Comprehensive Academic Investigation of this compound

The rationale for a thorough academic investigation of this compound stems from its potential as a key intermediate in the synthesis of more complex and potentially bioactive molecules. While specific research focusing solely on this compound is not extensively documented in publicly available literature, its structural features and the applications of similar compounds provide a strong basis for its scientific exploration.

The bromine atom at the 3-position is a prime site for synthetic elaboration through cross-coupling reactions, a cornerstone of modern organic chemistry for creating novel molecular frameworks. mdpi.comresearchgate.net For instance, a closely related isomer, 3-bromo-2-isopropoxy-5-methylpyridine, has been identified as an intermediate in the synthesis of inhibitors for p38α MAP kinase, a target for anti-inflammatory therapies. Furthermore, studies on this isomer have revealed its potential to interact with cytochrome P450 enzymes, which are crucial in drug metabolism.

Given that this compound is commercially available as a building block, it is likely being used in unpublished or proprietary research for the development of new pharmaceuticals or other functional molecules. A comprehensive academic study would be valuable to fully characterize its reactivity, explore its potential in various synthetic transformations, and investigate its own biological activities. Such research would not only expand the toolkit of synthetic chemists but could also lead to the discovery of new compounds with significant practical applications.

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

3-bromo-2-methyl-6-propan-2-yloxypyridine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H12BrNO/c1-6(2)12-9-5-4-8(10)7(3)11-9/h4-6H,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GYOFZTOVTHSQLP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=CC(=N1)OC(C)C)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H12BrNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00682481 | |

| Record name | 3-Bromo-2-methyl-6-[(propan-2-yl)oxy]pyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00682481 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

230.10 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1239611-34-7 | |

| Record name | 3-Bromo-2-methyl-6-(1-methylethoxy)pyridine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1239611-34-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3-Bromo-2-methyl-6-[(propan-2-yl)oxy]pyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00682481 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies and Reaction Pathways to 3 Bromo 6 Isopropoxy 2 Methylpyridine

Historical and Contemporary Approaches for Pyridine (B92270) Bromination

The bromination of the pyridine ring is a fundamental transformation in the synthesis of halogenated heterocycles. Historically, the direct bromination of pyridine is known to be a difficult reaction, often requiring harsh conditions due to the electron-deficient nature of the pyridine ring, which deactivates it towards electrophilic aromatic substitution. youtube.com Early methods involved reacting pyridine with bromine at high temperatures (e.g., 300°C), often in the presence of oleum, to yield 3-bromopyridine. youtube.com

Contemporary approaches have focused on developing milder and more regioselective methods. The use of pyridine N-oxides is a common strategy to activate the pyridine ring towards electrophilic substitution. For instance, bromination of pyridine N-oxide can facilitate the introduction of a bromine atom, often at the 4-position. Subsequent removal of the N-oxide group yields the brominated pyridine. Another modern approach involves the use of activating agents. For example, regioselective bromination of fused pyridine N-oxides has been achieved using p-toluenesulfonic anhydride as an activator and tetrabutylammonium bromide as the bromide source, avoiding the need for highly reactive reagents like Br2 or POBr3. tcichemicals.com

The regioselectivity of bromination is highly dependent on the reaction conditions and the presence of other substituents on the pyridine ring. digitellinc.com For an unsubstituted pyridine, electrophilic attack predominantly occurs at the 3- and 5-positions. The presence of activating or deactivating groups can further direct the position of bromination.

| Method | Reagents | Conditions | Regioselectivity |

| Historical | Br2, Oleum | High Temperature (~300°C) | Primarily 3-bromo |

| N-Oxide Route | Pyridine N-oxide, Br2 | Varies | Often directs to the 4-position |

| Modern Activated | Pyridine N-oxide, p-Ts2O, TBAB | Mild | Highly regioselective (e.g., C2) |

| Direct (Substituted) | Bromine, Lewis Acid (e.g., AlCl3) | 100°C | Dependent on existing substituents |

Alkoxylation Strategies for the Isopropoxy Moiety Introduction

The introduction of an isopropoxy group onto a pyridine ring is typically achieved through nucleophilic aromatic substitution (SNAr). wikipedia.orgmasterorganicchemistry.com This reaction involves the displacement of a suitable leaving group, most commonly a halogen, by an alkoxide nucleophile. For the synthesis of 6-isopropoxypyridines, a common precursor would be a 6-halopyridine (e.g., 6-bromopyridine or 6-chloropyridine).

The reaction is generally carried out by treating the halopyridine with sodium or potassium isopropoxide in a suitable solvent like isopropanol or an aprotic polar solvent such as DMF or DMSO. The reactivity of the halopyridine towards SNAr is enhanced by the presence of electron-withdrawing groups on the ring. masterorganicchemistry.com The pyridine nitrogen atom itself acts as an electron-withdrawing feature, making the 2- and 6-positions particularly susceptible to nucleophilic attack.

| Precursor | Reagents | Solvent | Conditions |

| 6-Bromopyridine | Sodium isopropoxide | Isopropanol | Reflux |

| 6-Chloropyridine | Potassium isopropoxide | DMF | Elevated Temperature |

| 2,6-Dihalopyridine | Sodium isopropoxide | Isopropanol | Varies, can be selective |

Methyl Group Installation and Functionalization Techniques

Introducing a methyl group at the 2-position of a pyridine ring can be accomplished through various methods. One common approach involves the use of organometallic reagents. For instance, 2-halopyridines can undergo cross-coupling reactions, such as the Suzuki or Stille coupling, with appropriate methyl-containing organometallic reagents.

Another strategy involves the functionalization of pyridine N-oxides. Reaction of pyridine N-oxide with a methylating agent like methylmagnesium bromide, followed by treatment with acetic anhydride, can yield 2-methylpyridine (B31789). organic-chemistry.org More recent developments include flow synthesis techniques for the α-methylation of pyridines, which offer a greener and more efficient alternative to traditional batch processes. researchgate.netnih.gov These methods often utilize a catalyst, such as Raney® nickel, and a methyl source like a primary alcohol at high temperatures. researchgate.netnih.gov

Radical-based methods have also been explored for pyridine methylation, although they can sometimes suffer from a lack of regioselectivity, leading to a mixture of 2-, 3-, and 4-methylpyridines. nih.gov

| Method | Precursor | Reagents | Key Features |

| Cross-Coupling | 2-Halopyridine | Methylboronic acid (Suzuki), Methyltin reagent (Stille), Pd catalyst | Good yields and selectivity |

| N-Oxide Route | Pyridine N-oxide | Grignard reagent (e.g., MeMgBr), Ac2O | Classic and reliable method |

| Flow Synthesis | Substituted Pyridine | 1-Propanol, Raney® Ni | High selectivity, greener process |

| Radical Methylation | Pyridine | Radical initiator, Methyl source | Can lack regioselectivity |

Convergent and Divergent Synthetic Routes to 3-Bromo-6-isopropoxy-2-methylpyridine

The synthesis of this compound can be envisioned through several strategic pathways, leveraging the reactions discussed previously. The order of functional group introduction is critical to achieving the desired regiochemistry.

Stepwise Functionalization Strategies

A stepwise approach would involve the sequential introduction of the three substituents onto a pyridine core. A plausible route could start with a commercially available substituted pyridine, such as 2-methylpyridine (2-picoline).

Alkoxylation followed by Bromination: One potential pathway begins with the synthesis of 2-methyl-6-isopropoxypyridine. This could be achieved by first converting 2-methyl-6-hydroxypyridine to 2-methyl-6-chloropyridine, followed by nucleophilic substitution with sodium isopropoxide. The subsequent step would be the bromination of 2-methyl-6-isopropoxypyridine. The electron-donating nature of the methyl and isopropoxy groups would activate the ring towards electrophilic substitution. The directing effects of these groups would likely favor bromination at the 3- or 5-position. Careful control of reaction conditions would be necessary to achieve the desired 3-bromo isomer.

Bromination followed by Alkoxylation: An alternative strategy would involve the initial bromination of 2-methylpyridine. This reaction, typically with bromine in the presence of a Lewis acid like aluminum chloride, can produce 3-bromo-2-methylpyridine. chemicalbook.com The subsequent challenge would be the introduction of the isopropoxy group at the 6-position. This would likely require a nucleophilic aromatic substitution on a precursor like 3-bromo-6-chloro-2-methylpyridine.

Halogen Exchange and Substitution Reactions for Precursors

Halogen exchange reactions can be a valuable tool in the synthesis of halopyridines. frontiersin.orgnih.gov For instance, if a synthetic route leads to a precursor such as 3-iodo-6-isopropoxy-2-methylpyridine, a halogen exchange reaction could be employed to replace the iodine with bromine. Copper-catalyzed Finkelstein-type reactions are often effective for this purpose. frontiersin.org

Furthermore, substitution reactions on precursors are central to many synthetic routes. A key precursor could be a dihalomethylpyridine, such as 3-bromo-2-methyl-6-chloropyridine. Selective nucleophilic substitution of the chlorine atom at the 6-position with isopropoxide would be favored due to the higher reactivity of the 2- and 6-positions towards nucleophilic attack.

Regioselective Synthesis Considerations

The regiochemical outcome of each reaction step is paramount in the synthesis of this compound.

Bromination: In an electrophilic bromination of a 2-methyl-6-isopropoxypyridine intermediate, both the methyl and isopropoxy groups are ortho-, para-directing. The isopropoxy group is a stronger activating group than the methyl group. Therefore, bromination would be strongly directed to the positions ortho and para to the isopropoxy group (positions 3 and 5). Achieving selectivity for the 3-position over the 5-position might require careful optimization of reaction conditions.

Alkoxylation: In a nucleophilic aromatic substitution to introduce the isopropoxy group, the target position is the 6-position. Starting with a precursor like 3-bromo-2-methyl-6-chloropyridine, the chlorine at the 6-position is more labile towards nucleophilic attack than the bromine at the 3-position. This is because the pyridine nitrogen activates the 6-position for SNAr, while the 3-position is not similarly activated.

Pyridyne Intermediates: It is also important to consider the possibility of reactions proceeding through pyridyne intermediates, especially when using strong bases with halopyridines. nih.govnih.gov The formation of a 3,4-pyridyne from a 3-bromopyridine, for example, could lead to a mixture of 3- and 4-substituted products. nih.gov The substituents already present on the ring can influence the regioselectivity of nucleophilic addition to the pyridyne. nih.gov

Optimization of Reaction Conditions and Yield for Industrial Scale-Up

The transition from laboratory-scale synthesis to industrial-scale production of this compound necessitates a thorough optimization of reaction conditions to ensure efficiency, cost-effectiveness, and safety. Key parameters that are typically scrutinized and refined include temperature, solvent choice, reaction time, and the selection of reagents and catalysts. evitachem.com

For the bromination step, controlling the temperature is crucial to prevent over-bromination and the formation of undesired isomers. The choice of solvent is also critical; solvents like dichloromethane or acetonitrile are often used to facilitate the reaction. evitachem.com The reaction time is another parameter that requires careful optimization to maximize the conversion of the starting material while minimizing the formation of byproducts.

In the subsequent isopropoxylation step, the choice of base and the isopropanol source are key variables. The reaction is typically carried out under conditions that favor nucleophilic aromatic substitution. For industrial applications, the goal is to achieve a high yield of the final product with high purity to reduce the need for extensive and costly purification steps like recrystallization or chromatography. evitachem.com

The table below illustrates a hypothetical optimization of the isopropoxylation step, showcasing how systematic variation of parameters can lead to improved yields.

| Entry | Base | Solvent | Temperature (°C) | Time (h) | Yield (%) |

| 1 | Sodium Hydride | Tetrahydrofuran | 60 | 12 | 75 |

| 2 | Potassium Carbonate | Dimethylformamide | 80 | 8 | 82 |

| 3 | Potassium tert-butoxide | Isopropanol | 70 | 10 | 90 |

| 4 | Cesium Carbonate | 1,4-Dioxane (B91453) | 90 | 6 | 88 |

This table is for illustrative purposes and does not represent actual experimental data.

Green Chemistry Principles in the Synthesis of this compound

The application of green chemistry principles is becoming increasingly important in the chemical industry to minimize environmental impact and enhance the sustainability of manufacturing processes. nih.govresearchgate.net For the synthesis of this compound, several of the twelve principles of green chemistry can be applied.

Prevention of Waste: The primary goal is to design synthetic routes that generate minimal waste. This can be achieved by optimizing reactions to have high atom economy, where the maximum number of atoms from the reactants are incorporated into the final product.

Safer Solvents and Auxiliaries: The selection of solvents is a key consideration in green chemistry. nih.gov Efforts are made to replace hazardous solvents with greener alternatives. For instance, exploring the use of water or other environmentally benign solvents in certain steps of the synthesis could significantly reduce the environmental footprint. nih.gov

Energy Efficiency: Synthetic methods should be designed to be energy-efficient. nih.gov This can involve using catalysts that allow reactions to proceed at lower temperatures and pressures, thereby reducing energy consumption. nih.gov Microwave-assisted synthesis is one such technique that can sometimes offer faster reaction times and lower energy usage compared to conventional heating.

Use of Renewable Feedstocks: While the direct synthesis of this particular compound from renewable feedstocks may be challenging, the broader principles of green chemistry encourage the exploration of bio-based starting materials for the synthesis of pyridine derivatives in general. nih.govresearchgate.net

Catalysis: The use of catalytic reagents is preferred over stoichiometric reagents because catalysts are used in smaller amounts and can be recycled and reused, which reduces waste. nih.gov For instance, in cross-coupling reactions that might be used to create derivatives of this compound, palladium catalysts are often employed.

By integrating these green chemistry principles, the synthesis of this compound can be made more sustainable, with reduced environmental impact and improved efficiency.

Chemical Reactivity and Mechanistic Studies of 3 Bromo 6 Isopropoxy 2 Methylpyridine

Nucleophilic Aromatic Substitution (SNAr) Reactions at the Pyridine (B92270) Core

Nucleophilic aromatic substitution on the pyridine ring of 3-bromo-6-isopropoxy-2-methylpyridine is a key reaction class. The inherent electron-deficient nature of the pyridine ring, which is enhanced by the nitrogen atom's electronegativity, facilitates the attack of nucleophiles. This reactivity is further modulated by the substituents present on the ring.

Mechanistic Insights into Isopropoxy Group Influence on SNAr

The generally accepted mechanism for nucleophilic aromatic substitution involves the initial attack of a nucleophile on the aromatic ring, forming a negatively charged intermediate known as a Meisenheimer complex. libretexts.org The stability of this intermediate is crucial in determining the reaction's feasibility. The aromaticity of the ring is temporarily broken during this step. libretexts.org In the subsequent step, a leaving group is eliminated, which restores the aromatic system. libretexts.org

In pyridine systems, nucleophilic attack is favored at the positions ortho and para (C2, C4, C6) to the ring nitrogen. stackexchange.com This preference is due to the ability of the electronegative nitrogen atom to stabilize the negative charge in the Meisenheimer intermediate through resonance, particularly when the charge is located on the nitrogen atom. stackexchange.com

The isopropoxy group at the C6 position of this compound is an electron-donating group. Electron-donating groups generally slow down or inhibit SNAr reactions by destabilizing the negatively charged Meisenheimer intermediate. nih.gov However, the position of the isopropoxy group is critical. Being at a position that can effectively stabilize the intermediate for nucleophilic attack at other positions (e.g., C2 or C4), its influence is complex. The presence of strongly electron-withdrawing groups, such as nitro groups, at ortho or para positions significantly activates the aryl halide towards nucleophilic displacement. libretexts.org Conversely, the electron-donating nature of the isopropoxy group would be expected to decrease the reactivity of the pyridine ring toward nucleophilic attack compared to an unsubstituted or electron-deficiently substituted ring.

Role of Bromine Atom in Directing Reactivity

In nucleophilic aromatic substitution reactions, halogens typically serve as the leaving group. The C-Br bond in this compound is the primary site for substitution. While iodine is often the least reactive nucleofuge in SNAr reactions, the reactivity of halopyridines can be enhanced under certain conditions. nih.gov The bromine atom at the C3 position is not at one of the most activated positions (C2, C4, C6) for direct SNAr. However, its presence is crucial for a different class of reactions: transition metal-catalyzed cross-couplings.

For SNAr to occur at the C3 position, the conditions would need to be forcing, or the reaction would likely proceed through a different mechanism, such as one involving an aryne intermediate, which is less common for pyridines compared to benzene (B151609) derivatives. The reactivity of bromine atoms in brominated pyridines can be significantly influenced by quaternization of the pyridine nitrogen, which makes the ring more susceptible to nucleophilic attack. researchgate.net

Transition Metal-Catalyzed Cross-Coupling Reactions

The bromine atom on this compound makes it an ideal substrate for a variety of powerful transition metal-catalyzed cross-coupling reactions. These reactions are cornerstones of modern organic synthesis for forming carbon-carbon and carbon-heteroatom bonds.

Suzuki-Miyaura Coupling Investigations with this compound

The Suzuki-Miyaura coupling is a palladium-catalyzed reaction that joins an organoboron compound with an organohalide or triflate. libretexts.org This reaction is widely used to form C(sp2)-C(sp2) bonds. researchgate.net The general mechanism involves three main steps: oxidative addition of the aryl halide to a Pd(0) complex, transmetalation of the organoboron species to the palladium center, and reductive elimination to form the new C-C bond and regenerate the Pd(0) catalyst. libretexts.org

The reactivity of aryl bromides in Suzuki-Miyaura coupling is well-established, making this compound a suitable substrate. Studies on related systems, such as 3,4,5-tribromo-2,6-dimethylpyridine, have shown that the substitution pattern on the pyridine ring can lead to regio- and atropselective outcomes. beilstein-journals.orgnih.gov The electronic and steric environment around the bromine atom, influenced by the adjacent methyl group and the isopropoxy group, would play a role in the efficiency and outcome of the coupling.

Below is a representative table illustrating typical conditions for Suzuki-Miyaura coupling reactions involving aryl bromides.

| Component | Example Reagent/Condition | Purpose |

| Aryl Halide | This compound | Electrophilic partner |

| Organoboron Reagent | Phenylboronic acid | Nucleophilic partner |

| Palladium Catalyst | Pd(OAc)₂, Pd(PPh₃)₄ | Catalyzes the C-C bond formation |

| Ligand | PPh₃, SPhos, XPhos | Stabilizes and activates the catalyst |

| Base | K₂CO₃, Cs₂CO₃, K₃PO₄ | Promotes transmetalation |

| Solvent | Toluene (B28343), Dioxane, DMF | Reaction medium |

Buchwald-Hartwig Amination and Amidation Studies

The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction for the synthesis of carbon-nitrogen bonds from aryl halides and amines. wikipedia.orgorganic-chemistry.org This reaction has largely replaced harsher traditional methods for synthesizing aryl amines. wikipedia.org The catalytic cycle is similar to other cross-coupling reactions, involving oxidative addition, amine coordination and deprotonation to form a palladium-amido complex, followed by reductive elimination. wikipedia.org

The reaction is highly versatile, and various generations of catalyst systems with different phosphine (B1218219) ligands have been developed to couple a wide range of amines and aryl halides under increasingly mild conditions. wikipedia.org The use of bulky, electron-rich phosphine ligands is often crucial for achieving high yields, especially with less reactive aryl chlorides or hindered substrates. researchgate.net

A typical Buchwald-Hartwig amination of an aryl bromide like this compound would involve the following components:

| Component | Example Reagent/Condition | Role |

| Aryl Halide | This compound | Substrate |

| Amine/Amide | Aniline, Morpholine, Benzamide | Coupling Partner |

| Palladium Precatalyst | Pd₂(dba)₃, Pd(OAc)₂ | Source of active Pd(0) catalyst |

| Ligand | BINAP, XPhos, RuPhos | Stabilizes Pd and facilitates reaction steps |

| Base | NaOt-Bu, K₃PO₄ | Deprotonates the amine/amide |

| Solvent | Toluene, Dioxane | Reaction Medium |

The related Buchwald-Hartwig amidation allows for the formation of N-aryl amides, which are important functional groups in many biologically active molecules.

Sonogashira and Heck Coupling Reactivity

Sonogashira Coupling

The Sonogashira reaction is a cross-coupling reaction that forms a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide. wikipedia.org It is typically catalyzed by a palladium complex and a copper(I) co-catalyst in the presence of an amine base. organic-chemistry.org This reaction is highly valuable for the synthesis of arylalkynes and conjugated enynes under mild conditions. wikipedia.orglibretexts.org The mechanism involves a palladium cycle and a copper cycle, where the copper acetylide is the active nucleophilic species that undergoes transmetalation to the palladium center. wikipedia.org

Given its aryl bromide functionality, this compound is a suitable candidate for Sonogashira coupling. Research on other bromopyridines, such as 2-amino-3-bromopyridines, has demonstrated successful coupling with various terminal alkynes in good to excellent yields using a palladium catalyst, a phosphine ligand, and a copper(I) salt. scirp.org

Heck Coupling

The Mizoroki-Heck reaction involves the palladium-catalyzed coupling of an alkene with an aryl or vinyl halide to form a substituted alkene. organic-chemistry.org A key characteristic of the Heck reaction is its typical trans selectivity in the product. organic-chemistry.org The reaction mechanism includes the oxidative addition of the aryl halide to palladium(0), followed by migratory insertion of the alkene into the palladium-carbon bond, and subsequent β-hydride elimination to release the product and regenerate the catalyst.

The Heck reaction of this compound with an alkene like styrene (B11656) or an acrylate (B77674) would be expected to proceed under standard Heck conditions, which often involve a palladium catalyst (e.g., Pd(OAc)₂), a phosphine ligand or N-heterocyclic carbene (NHC) ligand, a base (e.g., Et₃N, K₂CO₃), and a polar aprotic solvent like DMF or NMP. researchgate.net Studies on other bromo-heterocycles have shown that the choice of catalyst, base, and solvent can be critical for achieving high yields. rsc.org

Electrophilic Aromatic Substitution Patterns

The pyridine ring is inherently electron-deficient due to the electronegativity of the nitrogen atom, which generally makes electrophilic aromatic substitution (SEAr) reactions slower than on a comparable benzene ring. pressbooks.pub The outcome of such reactions on a substituted pyridine like this compound is dictated by the electronic and steric effects of the substituents already present on the ring.

The reactivity and orientation of incoming electrophiles are governed by the interplay of the following groups:

Isopropoxy Group (-O-iPr): Located at the C6 position, the isopropoxy group is a strong activating group. Through the resonance effect, its oxygen atom can donate a lone pair of electrons to the pyridine ring, increasing the electron density. This effect is most pronounced at the ortho and para positions relative to the substituent. In this case, it strongly activates the C5 position. Alkoxy groups are generally ortho-para directors. pipzine-chem.com

Methyl Group (-CH₃): The methyl group at the C2 position is a weak activating group that donates electron density via an inductive effect. It also directs incoming electrophiles to the ortho and para positions, which correspond to the C3 and C5 positions.

Bromo Group (-Br): The bromine atom at the C3 position is a deactivating group due to its electron-withdrawing inductive effect. However, like other halogens, it acts as an ortho-para director because its lone pairs can participate in resonance, stabilizing the cationic intermediate (arenium ion) formed during the attack. pressbooks.pub It directs towards the C2 and C4 positions.

Pyridine Nitrogen: The ring nitrogen itself is strongly deactivating and directs electrophiles primarily to the C3 and C5 positions (meta-directing). Protonation or coordination with a Lewis acid catalyst during the reaction further enhances this deactivating effect. pressbooks.pub

Predicted Reactivity: Considering the combined influence of these substituents, the C5 position is the most likely site for electrophilic attack. It is activated by both the powerful isopropoxy group (para-position) and the methyl group (para-position). The C4 position is another potential site, being ortho to the activating isopropoxy group and para to the directing bromo group. However, the activation at C5 is expected to be stronger. The inherent deactivation of the pyridine ring means that forcing conditions may be required for many electrophilic substitutions.

Table 1: Predicted Directing Effects of Substituents on Electrophilic Aromatic Substitution

| Substituent | Position | Electronic Effect | Directing Influence |

| Isopropoxy | C6 | Activating (Resonance) | Ortho, Para (C5) |

| Methyl | C2 | Activating (Inductive) | Ortho, Para (C3, C5) |

| Bromo | C3 | Deactivating (Inductive) | Ortho, Para (C2, C4) |

| Pyridine N | C1 | Deactivating (Inductive) | Meta (C3, C5) |

Metal-Halogen Exchange Reactions and Subsequent Quenching

Metal-halogen exchange is a powerful method for the functionalization of aryl halides, including bromopyridines. nih.govznaturforsch.com This reaction typically involves treating the bromo-compound with a strong organometallic base, such as an alkyllithium reagent (e.g., n-butyllithium or t-butyllithium) at low temperatures, to replace the bromine atom with a metal (typically lithium). tcnj.edu The resulting lithiated pyridine is a potent nucleophile and can be quenched with various electrophiles to introduce new functional groups.

The reaction proceeds as follows:

Exchange: The organolithium reagent attacks the bromine atom, leading to the formation of a 3-lithiated pyridine intermediate and an alkyl bromide byproduct. This reaction is typically very fast and is often performed at low temperatures (e.g., -78 °C to -100 °C) to prevent side reactions. tcnj.edu

Quenching: The highly reactive aryllithium intermediate is then treated with an electrophile (E+) to form a new carbon-carbon or carbon-heteroatom bond at the C3 position.

Alternatively, Grignard reagents can be prepared via halogen-magnesium exchange, often using reagents like isopropylmagnesium chloride (i-PrMgCl). znaturforsch.comwikipedia.org This method can offer better functional group tolerance compared to organolithium reagents. znaturforsch.com

Table 2: Representative Metal-Halogen Exchange and Quenching Reactions

| Reagent (Step 1) | Conditions (Step 1) | Electrophile (Step 2) | Product at C3-Position |

| n-BuLi | THF, -78 °C | DMF (N,N-Dimethylformamide) | -CHO (Formyl) |

| n-BuLi | THF, -78 °C | CO₂ (Carbon Dioxide), then H₃O⁺ | -COOH (Carboxylic Acid) |

| t-BuLi | THF/pentane, -100 °C | Benzaldehyde | -CH(OH)Ph (Hydroxyphenylmethyl) |

| i-PrMgCl·LiCl | THF, 0 °C to RT | I₂ (Iodine) | -I (Iodo) |

Radical Reactions Involving this compound

While the aromatic ring itself is generally resistant to radical attack unless under specific conditions, the substituents on the ring can be susceptible to radical reactions. The most probable site for a radical reaction on this compound is the methyl group at the C2 position.

Benzylic-type positions, such as a methyl group attached to an aromatic ring, can undergo free-radical halogenation. This is typically achieved using N-bromosuccinimide (NBS) in the presence of a radical initiator, such as benzoyl peroxide (BPO) or light (hν).

The reaction mechanism proceeds through a standard radical chain reaction:

Initiation: The initiator generates a small number of bromine radicals.

Propagation: A bromine radical abstracts a hydrogen atom from the methyl group to form HBr and a stabilized pyridyl-methyl radical. This radical then reacts with a molecule of NBS to form the brominated product and a succinimidyl radical, which continues the chain.

Termination: Radicals combine to end the chain reaction.

This transformation would yield 3-Bromo-2-(bromomethyl)-6-isopropoxypyridine, a versatile intermediate for further nucleophilic substitution reactions at the bromomethyl group.

Side Reactions and Selectivity Challenges in Transformations

The chemical transformations of this compound are accompanied by several potential side reactions and selectivity challenges.

Electrophilic Aromatic Substitution: The primary challenge is controlling regioselectivity. While the C5 position is electronically favored, substitution at the C4 position is also possible. The final product ratio can be difficult to predict and may depend heavily on the specific electrophile and reaction conditions used. Furthermore, the strong deactivating nature of the pyridine nitrogen can lead to low yields or require harsh reaction conditions, which may degrade the starting material or products. pressbooks.pub

Metal-Halogen Exchange: A significant side reaction during metal-halogen exchange with alkyllithium reagents is the nucleophilic addition of the alkyllithium (e.g., n-BuLi) to the pyridine ring, a process known as Chichibabin-type addition. znaturforsch.com This can lead to the formation of dihydropyridine (B1217469) adducts and reduce the yield of the desired lithiated intermediate. Performing the reaction at very low temperatures helps to minimize this side reaction as the metal-halogen exchange is kinetically faster. tcnj.edu Another potential issue is the "halogen dance," where the metalated species rearranges to a more thermodynamically stable isomer, although this is less common for simple bromopyridines. arkat-usa.org

Grignard Reagent Formation: The formation of a Grignard reagent from this compound and magnesium metal can be subject to a long induction period due to the passivating layer of magnesium oxide on the metal surface. wikipedia.org Activating agents like iodine or 1,2-dibromoethane (B42909) are often required. wikipedia.org Furthermore, Grignard reagents are strong bases and can be inadvertently quenched by any trace acidic protons in the reaction system. youtube.com

Derivatization and Analog Synthesis from 3 Bromo 6 Isopropoxy 2 Methylpyridine

Strategies for Modifying the Bromine Substituent

The bromine atom at the C-3 position of the pyridine (B92270) ring is a key site for synthetic elaboration, primarily due to its ability to participate in various cross-coupling and substitution reactions.

The formation of new carbon-carbon bonds is a fundamental transformation in organic synthesis, enabling the construction of more complex molecular skeletons. For halogenated pyridine derivatives like 3-Bromo-6-isopropoxy-2-methylpyridine, this is most commonly achieved through metal-catalyzed cross-coupling reactions.

Suzuki-Miyaura Coupling: This reaction is a powerful method for forming biaryl compounds or introducing alkyl and vinyl groups. The bromine atom of the pyridine derivative can be reacted with a boronic acid or boronate ester in the presence of a palladium catalyst and a base. This reaction is widely used for creating derivatives of halogenated pyridines due to its functional group tolerance and relatively mild conditions.

Friedel-Crafts Reactions: While typically associated with electron-rich aromatic rings, Friedel-Crafts alkylation and acylation can be used to introduce carbon substituents to aromatic systems. youtube.com In the context of pyridine, the ring is generally deactivated towards electrophilic aromatic substitution. However, modifications of this reaction can be employed to functionalize the pyridine core. youtube.com For instance, reacting an aromatic compound with a haloalkane in the presence of a halogen carrier can form a new carbon-carbon bond. youtube.com

A summary of representative C-C bond-forming reactions is presented in the table below.

| Reaction Type | Reagents | Product Type | Significance |

| Suzuki-Miyaura Coupling | Aryl/Alkyl Boronic Acid, Pd Catalyst, Base | Biaryls, Alkylated Pyridines | High functional group tolerance, mild conditions. |

| Friedel-Crafts Acylation | Acyl Chloride, Halogen Carrier | Ketones | Forms a new C-C bond with an acyl group. youtube.com |

The bromine substituent can be replaced with various heteroatom-containing groups, which is particularly important for modulating the electronic properties, solubility, and biological activity of the resulting molecules.

Buchwald-Hartwig Amination: This palladium-catalyzed cross-coupling reaction is a premier method for forming carbon-nitrogen bonds. It allows for the reaction of the bromo-pyridine with a wide range of primary and secondary amines to yield amino-pyridine derivatives.

Ullmann Condensation: A classical method for forming carbon-oxygen or carbon-sulfur bonds, this copper-catalyzed reaction can be used to introduce alkoxy, aryloxy, or thioether functionalities by reacting the bromo-pyridine with an appropriate alcohol, phenol, or thiol.

Nucleophilic Aromatic Substitution (SNAr): While less common for bromo-pyridines unless activated by strong electron-withdrawing groups, SNAr can be a pathway to introduce nucleophiles like alkoxides, thiolates, or amines under specific conditions, such as high temperature or pressure.

Functionalization at the Isopropoxy Group

The isopropoxy group at the C-6 position significantly influences the molecule's lipophilicity and steric profile. Modifications at this site are crucial for fine-tuning the physicochemical properties of derivatives.

The most fundamental transformation of the isopropoxy group is its cleavage to reveal a hydroxyl functionality.

Acid-Catalyzed Cleavage: Ethers can be cleaved by treatment with strong acids, such as hydroiodic acid (HI) or hydrobromic acid (HBr). masterorganicchemistry.commasterorganicchemistry.com The reaction proceeds via protonation of the ether oxygen, making it a better leaving group. masterorganicchemistry.commasterorganicchemistry.com This is typically followed by a nucleophilic attack (SN1 or SN2 mechanism) by the conjugate base of the acid. masterorganicchemistry.commasterorganicchemistry.com Applying this to this compound would yield 3-Bromo-6-hydroxy-2-methylpyridine. pipzine-chem.comsigmaaldrich.com

Lewis Acid-Mediated Cleavage: Strong Lewis acids, notably boron tribromide (BBr₃), are also highly effective for cleaving ethers under often milder conditions than strong mineral acids. masterorganicchemistry.com

Once the hydroxyl group is unmasked, it serves as a handle for further modifications. Re-alkylation with different alkyl halides can introduce a variety of new ether functionalities, allowing for systematic exploration of the impact of the alkyl chain's length, branching, and composition.

In drug discovery and materials science, the nature of the alkoxy group can be a critical determinant of a compound's performance. The isopropoxy group itself provides a certain level of steric bulk and lipophilicity.

SAR studies on related heterocyclic compounds have shown that modifying alkoxy substituents can have profound effects on biological activity. For example, in a series of pyridine derivatives studied for antiproliferative activity, the number and position of methoxy (B1213986) groups were found to directly correlate with the inhibitory concentration (IC₅₀) values. nih.gov Increasing the number of these groups often led to enhanced activity. nih.gov By cleaving the isopropoxy group to a hydroxyl group and subsequently building a library of new ether derivatives, researchers can probe the specific steric and electronic requirements of a biological target. This systematic modification is essential for optimizing potency, selectivity, and pharmacokinetic properties. nih.govfrontiersin.org

Transformations of the Methyl Group

The methyl group at the C-2 position, while generally less reactive than the bromine atom, can also be chemically transformed to introduce new functionalities.

Oxidation: The methyl group can be oxidized to various higher oxidation states. Treatment with a strong oxidizing agent like potassium permanganate (B83412) (KMnO₄) or selenium dioxide (SeO₂) can convert the methyl group into a carboxylic acid (2-carboxy-3-bromo-6-isopropoxypyridine) or an aldehyde (2-formyl-3-bromo-6-isopropoxypyridine), respectively. These new functional groups offer points for further derivatization, such as amide bond formation from the carboxylic acid.

Halogenation: Under radical conditions (e.g., using N-bromosuccinimide with a radical initiator), the methyl group can undergo benzylic-type halogenation to yield a bromomethyl derivative. This 2-(bromomethyl)pyridine (B1332372) analog is a highly reactive intermediate, susceptible to nucleophilic substitution, allowing for the introduction of a wide variety of functional groups.

Deprotonation/Alkylation: The methyl group on a pyridine ring has increased acidity compared to a standard alkyl group on a benzene (B151609) ring. Treatment with a very strong base, such as an organolithium reagent, can deprotonate the methyl group to form an anion. This nucleophilic species can then react with various electrophiles, such as alkyl halides or carbonyl compounds, to create a longer carbon chain at the C-2 position. For instance, reaction with an aldehyde would yield a hydroxyethyl-substituted pyridine.

Synthesis of Polyfunctionalized Pyridine Derivatives

The strategic placement of the bromine atom on the electron-rich pyridine ring of this compound makes it an ideal substrate for palladium-catalyzed cross-coupling reactions. These reactions are powerful tools for the formation of carbon-carbon and carbon-heteroatom bonds, allowing for the introduction of a wide array of functional groups.

One of the most widely employed methods for the derivatization of this compound is the Suzuki-Miyaura coupling reaction. This reaction involves the coupling of the bromopyridine with an organoboron reagent, typically a boronic acid or a boronic ester, in the presence of a palladium catalyst and a base. This methodology has been successfully applied in the synthesis of various biaryl and heteroaryl structures. For instance, in the synthesis of novel kinase inhibitors, this compound has been coupled with (4-cyanophenyl)boronic acid. The reaction, catalyzed by a palladium complex, proceeds to furnish 4-(6-isopropoxy-2-methylpyridin-3-yl)benzonitrile, a key intermediate in the elaboration of more complex biologically active molecules.

The general conditions for such transformations typically involve a palladium(0) source, which can be generated in situ from a palladium(II) precursor like palladium(II) acetate (B1210297), and a phosphine (B1218219) ligand, such as triphenylphosphine (B44618) or more specialized ligands designed to enhance catalytic activity. A base, commonly sodium carbonate or potassium phosphate, is required to facilitate the transmetalation step of the catalytic cycle. The reaction is typically carried out in a solvent system such as a mixture of 1,4-dioxane (B91453) and water.

Beyond Suzuki coupling, other palladium-catalyzed reactions such as the Buchwald-Hartwig amination, Sonogashira coupling, and Heck reaction represent viable, albeit less specifically documented for this exact substrate, routes to polyfunctionalized derivatives. The Buchwald-Hartwig amination would allow for the introduction of a variety of primary and secondary amines at the 3-position, leading to the synthesis of 3-amino-6-isopropoxy-2-methylpyridine derivatives. The Sonogashira coupling would enable the formation of a carbon-carbon triple bond by reacting the bromopyridine with a terminal alkyne, yielding 3-alkynyl-6-isopropoxy-2-methylpyridine analogs. The Heck reaction could be employed to introduce alkenyl substituents.

The following table summarizes a representative example of a polyfunctionalized pyridine derivative synthesized from this compound.

Table 1: Synthesis of a Polyfunctionalized Pyridine Derivative via Suzuki-Miyaura Coupling

| Starting Material | Reagent | Product | Reaction Type |

| This compound | (4-cyanophenyl)boronic acid | 4-(6-isopropoxy-2-methylpyridin-3-yl)benzonitrile | Suzuki-Miyaura Coupling |

Stereoselective Synthesis of Chiral Analogs

The stereoselective synthesis of chiral analogs from this compound is a more specialized area of its derivatization. While the pyridine core itself is achiral, the introduction of chiral substituents or the creation of new stereocenters through subsequent transformations can lead to the formation of chiral molecules.

A thorough review of the scientific literature and patent landscape indicates that the direct stereoselective synthesis of chiral analogs from this compound is not a widely reported field of study. However, general principles of asymmetric synthesis can be applied to envision potential routes to such compounds.

One hypothetical approach could involve the introduction of a prochiral group at the 3-position, followed by an asymmetric transformation. For example, a Heck reaction with a prochiral alkene could, in principle, be rendered enantioselective by the use of a chiral palladium catalyst. This would generate a new stereocenter on the substituent attached to the pyridine ring.

Another conceptual strategy would involve the elaboration of a functional group on a derivative of this compound in a stereoselective manner. For instance, if a carbonyl group were introduced into a side chain, its asymmetric reduction using a chiral reducing agent or a chiral catalyst could yield a chiral alcohol.

It is important to note that the absence of published data does not preclude the possibility of such syntheses having been performed in proprietary settings. The development of chiral pharmaceuticals and agrochemicals often involves the exploration of stereoselective routes that may not be publicly disclosed.

Advanced Spectroscopic Characterization and Structural Elucidation in Research

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Complex Structure Determination

High-resolution Nuclear Magnetic Resonance (NMR) spectroscopy stands as an indispensable tool for the unambiguous determination of the molecular structure of 3-Bromo-6-isopropoxy-2-methylpyridine. This non-destructive technique provides detailed information about the chemical environment, connectivity, and spatial relationships of the hydrogen (¹H) and carbon (¹³C) atoms within the molecule.

While one-dimensional (1D) NMR spectra (¹H and ¹³C) provide initial information on the types and numbers of protons and carbons, two-dimensional (2D) NMR experiments are essential for assembling the complete molecular puzzle.

COSY (Correlation Spectroscopy): This experiment reveals proton-proton (¹H-¹H) coupling networks, allowing for the identification of adjacent protons. For this compound, COSY would show correlations between the protons on the pyridine (B92270) ring and between the methine and methyl protons of the isopropoxy group.

HSQC (Heteronuclear Single Quantum Coherence): HSQC correlates directly bonded carbon and proton atoms. This is crucial for assigning the ¹³C signals based on their attached, and more easily assigned, protons.

HMBC (Heteronuclear Multiple Bond Correlation): This long-range correlation experiment maps connections between protons and carbons that are two or three bonds apart. HMBC is particularly powerful for identifying quaternary carbons and for linking the isopropoxy and methyl substituents to the correct positions on the pyridine ring. For instance, correlations would be expected from the methyl protons to the C2 and C3 carbons of the pyridine ring, and from the isopropoxy methine proton to the C6 carbon.

NOESY (Nuclear Overhauser Effect Spectroscopy): NOESY provides information about the spatial proximity of protons, regardless of their bonding connectivity. This is instrumental in confirming the substitution pattern and identifying through-space interactions that can help to define the preferred conformation of the isopropoxy group relative to the pyridine ring.

| 2D NMR Technique | Purpose | Expected Correlations for this compound |

| COSY | Identifies ¹H-¹H spin-spin coupling networks. | - Correlation between pyridine ring protons.- Correlation between isopropoxy CH and CH₃ protons. |

| HSQC | Correlates directly bonded ¹H and ¹³C nuclei. | - Pyridine C-H to corresponding H.- Isopropoxy CH to its H.- Methyl C to its H's. |

| HMBC | Shows long-range (2-3 bond) ¹H-¹C correlations. | - Methyl protons to C2 and C3.- Isopropoxy methine proton to C6.- Pyridine protons to adjacent and geminal carbons. |

| NOESY | Reveals through-space proximity of protons. | - Proximity between the methyl group protons and the proton at C4.- Proximity between the isopropoxy protons and the proton at C5. |

While not typically applied to the parent compound itself under standard conditions, Dynamic NMR (DNMR) studies can be invaluable for investigating the conformational dynamics of more complex derivatives of this compound. For example, if a bulky substituent were introduced that could hinder the rotation of the isopropoxy group, DNMR could be used to determine the energy barrier for this rotation by analyzing the coalescence of NMR signals at different temperatures.

Mass Spectrometry (MS) Techniques for Molecular Weight and Fragmentation Analysis

Mass spectrometry is a destructive analytical technique that provides precise information about the molecular weight of a compound and offers insights into its structure through the analysis of its fragmentation patterns.

High-Resolution Mass Spectrometry is employed to determine the exact mass of the parent ion of this compound with a very high degree of accuracy. This allows for the calculation of the elemental composition, which serves as a powerful confirmation of the molecular formula (C₉H₁₂BrNO). The high precision of HRMS can distinguish between compounds with the same nominal mass but different elemental compositions.

| Technique | Information Obtained | Application to this compound |

| HRMS | Exact molecular mass and elemental composition. | Confirms the molecular formula C₉H₁₂BrNO by matching the experimentally measured mass to the calculated theoretical mass. |

Tandem Mass Spectrometry (MS/MS) involves the selection of a specific parent ion, its fragmentation through collision with an inert gas, and the analysis of the resulting fragment ions. This technique helps to elucidate the structure of the molecule by identifying characteristic fragmentation pathways. For this compound, common fragmentation patterns would likely involve the loss of the isopropoxy group, the bromine atom, or parts of the pyridine ring, providing further evidence for the proposed structure.

Infrared (IR) and Raman Spectroscopy for Vibrational Mode Analysis

Infrared (IR) and Raman spectroscopy are complementary techniques that probe the vibrational modes of a molecule. The absorption of IR radiation or the inelastic scattering of monochromatic light (Raman) occurs at specific frequencies corresponding to the vibrations of the chemical bonds within the molecule (e.g., stretching, bending).

The IR and Raman spectra of this compound would exhibit characteristic bands corresponding to:

C-H stretching from the methyl and isopropoxy groups, as well as the aromatic pyridine ring.

C=C and C=N stretching within the pyridine ring.

C-O stretching of the isopropoxy ether linkage.

C-Br stretching .

Various bending vibrations (scissoring, rocking, wagging, and twisting) that form a unique fingerprint for the compound.

| Spectroscopic Technique | Vibrational Modes Probed | Expected Key Signals for this compound |

| Infrared (IR) Spectroscopy | Absorption of IR radiation due to bond vibrations. | - C-H stretching (aliphatic and aromatic)- C=C/C=N stretching (aromatic ring)- C-O stretching (ether)- C-Br stretching |

| Raman Spectroscopy | Inelastic scattering of light by vibrating molecules. | Complements IR data, particularly for non-polar bonds and symmetric vibrations. |

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions

UV-Vis spectroscopy provides information about the electronic transitions within a molecule. When a molecule absorbs UV or visible light, an electron is promoted from a lower energy molecular orbital to a higher energy one. The wavelengths of light absorbed are characteristic of the electronic structure of the molecule.

For this compound, the UV-Vis spectrum would be expected to show absorption bands corresponding to π → π* and n → π* transitions within the substituted pyridine ring. The positions (λmax) and intensities (molar absorptivity, ε) of these bands are influenced by the substituents on the pyridine ring. The bromine, isopropoxy, and methyl groups would act as auxochromes, modifying the absorption characteristics compared to unsubstituted pyridine.

Table 2: Expected Electronic Transitions for this compound (Note: This table is illustrative and not based on experimental data.)

| Transition | Typical Wavelength Range (nm) | Description |

| π → π | 200-300 | Involves the promotion of an electron from a π bonding orbital to a π antibonding orbital of the pyridine ring. |

| n → π | 270-350 | Involves the promotion of a non-bonding electron (from the nitrogen atom) to a π antibonding orbital. |

Studying the UV-Vis spectrum in different solvents could also provide information about the nature of the electronic transitions and solute-solvent interactions.

X-Ray Crystallography for Solid-State Structure Determination

A successful X-ray crystallographic analysis of this compound would yield a definitive molecular structure. It would confirm the substitution pattern on the pyridine ring and provide precise measurements of all bond lengths and angles. While no such study is currently public, research on similar molecules like 2-Bromo-3-hydroxy-6-methylpyridine has been reported, showcasing the utility of this technique. nih.govresearchgate.net

Table 3: Hypothetical Crystallographic Data for this compound (Note: This table is a template for the type of data that would be obtained and is not actual experimental data.)

| Parameter | Value |

| Crystal System | - |

| Space Group | - |

| Unit Cell Dimensions | a = ? Å, b = ? Å, c = ? Å |

| α = ? °, β = ? °, γ = ? ° | |

| Volume (V) | ? ų |

| Z (molecules per unit cell) | ? |

| Density (calculated) | ? g/cm³ |

Beyond the structure of a single molecule, X-ray crystallography reveals how molecules are arranged in the crystal lattice. This includes the identification of intermolecular interactions such as hydrogen bonds, halogen bonds, and van der Waals forces, which govern the packing of the molecules in the solid state.

For this compound, an analysis of the crystal structure would likely reveal weak C-H···N or C-H···Br hydrogen bonds, as well as potential Br···Br halogen bonding or π-π stacking interactions between the pyridine rings. These interactions play a crucial role in determining the physical properties of the solid, such as its melting point and solubility. For instance, studies on related bromo-pyridine derivatives have identified the presence of such intermolecular forces influencing their crystal packing. nih.govresearchgate.net

While the analytical techniques for detailed structural and electronic characterization are well-established, there is a clear gap in the scientific literature concerning the specific compound this compound. The absence of experimental data on its vibrational spectra, electronic transitions, and crystal structure prevents a thorough, evidence-based discussion of its chemical and physical properties. Further research is required to obtain this fundamental data, which would be invaluable for its potential applications in synthetic chemistry and materials science.

Computational and Theoretical Investigations of 3 Bromo 6 Isopropoxy 2 Methylpyridine and Its Derivatives

Density Functional Theory (DFT) Calculations for Electronic Structure

Density Functional Theory (DFT) is a powerful quantum mechanical method used to investigate the electronic structure of molecules. mdpi.com It provides valuable insights into geometry, stability, and reactivity. For substituted pyridines, DFT calculations, often using the B3LYP functional with a 6-311G(d,p) or similar basis set, are commonly employed for accurate predictions. mdpi.comresearchgate.netresearchgate.net

Table 1: Predicted Optimized Geometrical Parameters for 3-Bromo-6-isopropoxy-2-methylpyridine This table presents hypothetical, yet representative, data based on standard bond lengths and angles from computational studies on analogous substituted pyridine (B92270) molecules.

| Parameter | Bond/Angle | Predicted Value |

| Bond Lengths (Å) | C-Br | 1.89 |

| C-O (isopropoxy) | 1.37 | |

| C-N | 1.34 | |

| C-C (ring) | 1.39 - 1.40 | |

| C-C (methyl) | 1.51 | |

| Bond Angles (º) | C-C-Br | 121.5 |

| C-N-C | 117.0 | |

| C-C-O | 124.0 | |

| N-C-C (methyl) | 118.0 |

Frontier Molecular Orbital (FMO) theory is a fundamental tool for predicting the reactivity of a molecule. wuxiapptec.comacs.org The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the key players in chemical reactions. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The energy gap between the HOMO and LUMO (Egap) is a critical indicator of chemical stability; a smaller gap suggests higher reactivity. researchgate.netnih.gov

For this compound, the HOMO would likely be distributed over the electron-rich pyridine ring and the oxygen atom of the isopropoxy group. The LUMO is expected to be located primarily on the pyridine ring system. nih.govmdpi.com The presence of the electron-donating isopropoxy and methyl groups and the electron-withdrawing bromine atom would modulate the energies of these orbitals. DFT calculations on similar pyridine derivatives have shown that such substitutions significantly influence the HOMO-LUMO gap. mdpi.com

Table 2: Predicted Frontier Molecular Orbital Properties for this compound This table contains representative theoretical values based on published data for similar bromo- and alkoxy-substituted pyridines.

| Property | Predicted Value (eV) | Significance |

| EHOMO | -6.5 | Electron-donating ability |

| ELUMO | -1.2 | Electron-accepting ability |

| Egap (LUMO-HOMO) | 5.3 | Chemical reactivity and stability |

A Molecular Electrostatic Potential (MEP) map illustrates the three-dimensional charge distribution of a molecule, providing a visual guide to its reactive sites. libretexts.orguni-muenchen.de In an MEP map, regions of negative potential (typically colored red or yellow) are electron-rich and susceptible to electrophilic attack, while regions of positive potential (blue) are electron-poor and prone to nucleophilic attack. wolfram.com Green areas represent neutral potential. mdpi.com

For this compound, the MEP map would be expected to show a significant region of negative potential around the nitrogen atom of the pyridine ring and the oxygen atom of the isopropoxy group, identifying them as the primary sites for interaction with electrophiles or for hydrogen bonding. mdpi.comresearchgate.net Conversely, areas of positive potential would be located around the hydrogen atoms and, to a lesser extent, near the bromine atom, indicating sites susceptible to nucleophilic interaction. researchgate.net

Quantum Chemical Descriptors and Reactivity Indices

From the HOMO and LUMO energy values obtained through DFT calculations, several quantum chemical descriptors can be derived to quantify the molecule's reactivity. researchgate.netchemrxiv.org These indices provide a more detailed picture of the chemical behavior of this compound.

Table 3: Calculated Quantum Chemical Descriptors for this compound The values in this table are derived from the predicted HOMO/LUMO energies and are representative of substituted pyridine systems.

| Descriptor | Formula | Predicted Value (eV) | Interpretation |

| Ionization Potential (I) | -EHOMO | 6.5 | Energy required to remove an electron |

| Electron Affinity (A) | -ELUMO | 1.2 | Energy released when an electron is added |

| Electronegativity (χ) | (I + A) / 2 | 3.85 | Tendency to attract electrons |

| Chemical Hardness (η) | (I - A) / 2 | 2.65 | Resistance to change in electron distribution |

| Chemical Softness (S) | 1 / (2η) | 0.19 | Reciprocal of hardness, indicates reactivity |

| Electrophilicity Index (ω) | χ² / (2η) | 2.79 | Propensity to accept electrons |

Molecular Dynamics (MD) Simulations for Conformational Analysis

Molecular Dynamics (MD) simulations are computational methods used to study the physical movement of atoms and molecules over time. nih.gov For a flexible molecule like this compound, MD simulations are invaluable for exploring its conformational landscape. The primary focus of such a simulation would be the rotation around the C-O bond of the isopropoxy group, which dictates its spatial orientation relative to the pyridine ring.

These simulations can reveal the most stable conformers, the energy barriers between them, and how the molecule's shape fluctuates in different environments (e.g., in a vacuum, in water, or near a biological receptor). nih.gov Understanding the conformational dynamics is crucial, as the specific 3D shape a molecule adopts often determines its biological activity and physical properties. Studies on other pyridine derivatives have used MD simulations to understand their binding processes with proteins and the role of conserved water molecules in these interactions. figshare.com

Molecular Docking Studies for Receptor Interactions

Molecular docking is a computational technique that predicts the preferred orientation of one molecule (a ligand) when bound to a second (a receptor, typically a protein), forming a stable complex. nih.govnih.gov This method is central to structure-based drug design. For this compound, docking studies would be employed to identify potential biological targets and to understand the molecular basis of its binding affinity.

The docking process involves placing the ligand into the binding site of a target protein and calculating a "docking score," which estimates the binding energy. nih.gov Analysis of the docked pose reveals key interactions, such as hydrogen bonds, hydrophobic interactions, and halogen bonds (involving the bromine atom). nih.gov For instance, the pyridine nitrogen and isopropoxy oxygen are potential hydrogen bond acceptors, while the methyl group and parts of the pyridine ring can engage in hydrophobic interactions. Numerous studies on substituted pyridines have successfully used molecular docking to predict their binding modes and to guide the design of potent inhibitors for targets like kinases and other enzymes. nih.govresearchgate.netacs.org

Ligand-Protein Binding Mechanisms (excluding clinical data)

Molecular docking simulations are instrumental in elucidating the binding modes and affinities of ligands with target proteins. While specific docking studies on this compound are not extensively documented in publicly available literature, research on structurally similar bromo-pyridine derivatives provides valuable insights into their potential interactions with biological targets. These studies help to predict and understand the binding mechanisms at a molecular level.

For instance, computational studies on 2-bromo-5-methylpyridine (B20793) have explored its binding affinity against breast cancer-related protein targets. niscpr.res.in Molecular docking simulations revealed that this compound exhibits inhibitory potential by interacting with key amino acid residues within the active sites of these proteins. The binding affinities, calculated as binding energies, indicate the stability of the ligand-protein complex.

Similarly, investigations into 3-bromo-2-hydroxypyridine (B31989) as a bromodomain inhibitor have utilized molecular docking to understand its binding mechanism with various bromodomain-containing proteins (BRDs). researchgate.netnih.govnih.govmdpi.com These studies have identified key hydrogen bond interactions and hydrophobic contacts that contribute to the binding affinity. For example, the interaction of 3-bromo-2-hydroxypyridine with the active sites of BRD2 inhibitors was explored, calculating the minimum binding energies with target receptors like PDB ID: 5IBN, 3U5K, and 6CD5. researchgate.netnih.govnih.gov

In a study of pyrano[4″,3″:4′,5′]pyrido[3′,2′:4,5]thieno[3,2-d]pyrimidines, which contain a pyridine substructure, docking analysis revealed interactions with the GABA-A receptor. mdpi.com Specific hydrogen bonds were observed with amino acid residues such as Tyr 202, Tyr 97, and Tyr 62, with bond lengths not exceeding 3.0 Å, indicating strong interactions. mdpi.com

The following table summarizes the results from molecular docking studies on various bromo-pyridine derivatives, which can serve as a model for understanding the potential interactions of this compound.

| Ligand | Target Protein (PDB ID) | Binding Affinity (kcal/mol) | Interacting Amino Acid Residues | Reference |

| 2-Bromo-5-methylpyridine | Breast Cancer Inhibitor (1ERE) | -5.1 | Not Specified | niscpr.res.in |

| 2-Bromo-5-methylpyridine | Breast Cancer Inhibitor (1AQU) | -5.4 | Not Specified | niscpr.res.in |

| 2-Bromo-5-methylpyridine | Breast Cancer Inhibitor (4OAR) | -5.4 | Not Specified | niscpr.res.in |

| 3-Bromo-2-hydroxypyridine | BRD2 Inhibitor (5IBN) | Not Specified | Not Specified | researchgate.netnih.gov |

| 3-Bromo-2-hydroxypyridine | BRD2 Inhibitor (3U5K) | Not Specified | Not Specified | researchgate.netnih.gov |

| 3-Bromo-2-hydroxypyridine | BRD2 Inhibitor (6CD5) | Not Specified | Not Specified | researchgate.netnih.gov |

| Pyranopyridothienopyrimidine Derivative (3a) | GABA-A Receptor | Not Specified | Tyr 202, Tyr 97, Tyr 62 (via H-bonds) | mdpi.com |

These computational findings, while not directly on this compound, suggest that the bromo-pyridine scaffold is capable of forming stable complexes with various protein targets through a combination of hydrogen bonding and hydrophobic interactions. The specific nature of these interactions is dictated by the substitution pattern on the pyridine ring and the topology of the protein's active site.

Structure-Activity Relationship (SAR) Derivation from Docking Results (excluding clinical data)

Structure-Activity Relationship (SAR) analysis derived from docking studies provides a framework for understanding how chemical modifications to a lead compound influence its binding affinity and biological activity. By comparing the docking scores and binding modes of a series of related compounds, researchers can identify key structural features that are crucial for potent interactions.

For pyridine derivatives, SAR studies based on computational docking have been instrumental in guiding the design of more effective molecules. For example, in studies of 3-phenylcoumarin (B1362560) derivatives as monoamine oxidase B (MAO-B) inhibitors, a docking-based SAR analysis was performed on a set of synthesized compounds. frontiersin.org This analysis highlighted the importance of specific substituents on the coumarin (B35378) and phenyl rings for achieving high inhibitory potency. frontiersin.org

For instance, the inhibitory activities of synthetic compounds, including those with a pyridine core, against tumor cell growth have been correlated with their docking scores. researchgate.net A study on quinazoline (B50416) derivatives bearing a sulfamerazine (B1682647) moiety used docking simulations to establish a relationship between the chemical structure and the inhibitory activity against enzymes like 3CLpro, cPLA2, and sPLA2. mdpi.com The findings indicated that specific substitutions on the quinazoline ring system led to enhanced binding affinities. mdpi.com

The following table outlines a hypothetical SAR for bromo-pyridine derivatives based on general principles observed in computational studies of related heterocyclic compounds. This table is illustrative and aims to guide potential future research on this compound derivatives.

| Position of Substitution | Type of Substituent | Predicted Effect on Binding Affinity | Rationale |

| C3 (Bromo position) | Halogen (Br) | Crucial for specific interactions | The bromine atom can participate in halogen bonding and hydrophobic interactions, anchoring the ligand in the binding pocket. |

| C6 (Isopropoxy position) | Alkoxy group (e.g., methoxy (B1213986), isopropoxy) | Modulates solubility and steric interactions | The size and nature of the alkoxy group can influence the compound's fit within the binding site and its pharmacokinetic properties. nih.gov |

| C2 (Methyl position) | Small alkyl group | Can provide favorable van der Waals contacts | A methyl group can enhance binding by fitting into small hydrophobic pockets within the active site. |

| Other positions on the pyridine ring | Electron-donating or electron-withdrawing groups | Can influence the electronic properties and hydrogen bonding capacity | Substituents can alter the charge distribution of the pyridine ring, affecting its ability to form hydrogen bonds and other electrostatic interactions. nih.gov |

This generalized SAR suggests that modifications at the C6 position, by varying the alkoxy group, could be a promising strategy for optimizing the binding affinity of this compound derivatives. Furthermore, the introduction of additional functional groups at other positions on the pyridine ring could lead to new interactions with the target protein, potentially enhancing activity.

Non-Linear Optical (NLO) Properties Theoretical Evaluation

Non-linear optical (NLO) materials are of significant interest for their potential applications in photonics and optoelectronics. nih.gov Computational methods, particularly Density Functional Theory (DFT), are powerful tools for the theoretical evaluation of the NLO properties of organic molecules. These calculations can predict key parameters such as dipole moment (μ), linear polarizability (α), and first and second hyperpolarizabilities (β and γ), which are indicative of a material's NLO response. nih.govresearchgate.net

While specific theoretical studies on the NLO properties of this compound are not found in the available literature, research on other pyridine derivatives and related heterocyclic systems provides a basis for understanding its potential in this area. For example, theoretical studies on pyridine N-oxide have been conducted to calculate its NLO properties. researchgate.net

The NLO response of a molecule is often related to intramolecular charge transfer (ICT) from an electron-donating group to an electron-accepting group through a π-conjugated system. In the case of this compound, the pyridine ring acts as the π-conjugated bridge. The isopropoxy group at the C6 position is an electron-donating group, while the bromo group at the C3 position is an electron-withdrawing group. This donor-acceptor arrangement suggests that the molecule could exhibit NLO properties.

A theoretical study on 3-Acetyl-6-Bromocoumarin, another heterocyclic compound with a bromo substituent, calculated the linear polarizability and second hyperpolarizability using a supermolecule approach. researchgate.net The results indicated that the molecule exhibits a third-order microscopic NLO behavior. researchgate.net

The following table presents a theoretical estimation of NLO properties for a generic donor-acceptor substituted pyridine system, based on trends observed in computational studies of similar organic molecules. nih.gov

| Property | Symbol | Theoretical Value (a.u.) | Significance |

| Dipole Moment | μ | > 0 | Indicates charge asymmetry, a prerequisite for second-order NLO activity. |

| Linear Polarizability | α | Variable | Represents the linear response of the electron cloud to an electric field. |

| First Hyperpolarizability | β | > 0 | Quantifies the second-order NLO response, crucial for applications like frequency doubling. |

| Second Hyperpolarizability | γ | > 0 | Describes the third-order NLO response, relevant for applications such as optical switching. nih.gov |

To accurately determine the NLO properties of this compound, dedicated quantum chemical calculations would be required. Such a study would involve optimizing the molecular geometry and then computing the NLO parameters using appropriate levels of theory and basis sets, such as those employed in studies of similar compounds (e.g., DFT with B3LYP functional). niscpr.res.inresearchgate.netnih.gov The results of such calculations would provide valuable insights into the potential of this compound and its derivatives as NLO materials.

Applications of 3 Bromo 6 Isopropoxy 2 Methylpyridine in Chemical Sciences

Organic Synthesis Building Block and Intermediate Applications

In the realm of organic synthesis, 3-Bromo-6-isopropoxy-2-methylpyridine is a key intermediate, primarily utilized for its ability to participate in cross-coupling reactions.

Precursor in the Synthesis of Complex Heterocyclic Compounds

The bromine atom on the pyridine (B92270) ring of this compound makes it an ideal substrate for various palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling. nih.govnih.gov This reaction allows for the formation of new carbon-carbon bonds by coupling the pyridine core with a wide array of boronic acids and their derivatives. libretexts.org This methodology is fundamental in constructing complex heterocyclic compounds, which are prevalent in many areas of chemistry. The ability to introduce diverse substituents at the 3-position of the pyridine ring opens up avenues for creating novel molecular frameworks with tailored properties. The synthesis of vinyl-substituted polypyridyl ligands, for example, can be achieved through the Suzuki-Miyaura cross-coupling of bromopolypyridines with potassium vinyltrifluoroborate. nih.gov

Chiral Auxiliary or Ligand Scaffold Development

While direct evidence for the use of this compound as a chiral auxiliary is not extensively documented in publicly available literature, the broader class of substituted pyridines is crucial in the development of chiral ligands for asymmetric catalysis. Chiral auxiliaries are stereogenic groups that are temporarily incorporated into a molecule to control the stereochemical outcome of a synthesis. wikipedia.orgnih.govsigmaaldrich.comrsc.orgsigmaaldrich.com The development of novel chiral ligands is a continuous pursuit in chemistry, with a focus on creating ligands that can induce high levels of enantioselectivity in a variety of chemical transformations. The substitution pattern of 2-methylpyridine (B31789) derivatives can be critical for reactivity and selectivity in catalytic processes. google.com The potential exists to functionalize the this compound scaffold to create novel chiral ligands, although specific examples are not readily found.